molecular formula C7H4F3N3O3 B8700129 3-Nitro-5-(trifluoromethyl)picolinamide

3-Nitro-5-(trifluoromethyl)picolinamide

Cat. No.: B8700129
M. Wt: 235.12 g/mol
InChI Key: KYYLNFYKYIDHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C7H4F3N3O3. It belongs to the class of picolinamides, which are derivatives of picolinic acid. This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to the pyridine ring. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(trifluoromethyl)picolinamide typically involves the nitration of 5-(trifluoromethyl)picolinic acid followed by the conversion of the resulting nitro compound to the corresponding amide. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure selective nitration at the desired position on the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The subsequent conversion to the amide can be achieved through standard amide formation techniques, such as the use of coupling reagents like carbodiimides or through direct amidation using ammonia or amines .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-5-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitro-5-(trifluoromethyl)picolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)picolinamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance binding affinity and selectivity for target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 3-Nitro-5-(trifluoromethyl)picolinic acid
  • 3-Amino-5-(trifluoromethyl)picolinamide
  • 5-(Trifluoromethyl)picolinamide

Comparison: 3-Nitro-5-(trifluoromethyl)picolinamide is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity. Compared to its analogs, the nitro group provides additional sites for chemical modification and potential biological interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H4F3N3O3

Molecular Weight

235.12 g/mol

IUPAC Name

3-nitro-5-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H4F3N3O3/c8-7(9,10)3-1-4(13(15)16)5(6(11)14)12-2-3/h1-2H,(H2,11,14)

InChI Key

KYYLNFYKYIDHFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 3-nitro-5-(trifluoromethyl)picolinonitrile (910 mg, 4.19 mmol) and sulfuric acid (4192 μl, 4.19 mmol), and the mixture was stirred at 60° C. for 16 h. Upon cooling to RT the crude mixture was poured onto ice, and the resulting solids were filtered, washed with water and dried. 3-nitro-5-(trifluoromethyl)picolinamide (850 mg, 3.62 mmol, 86% yield) was isolated as a light yellow solid. LC/MS (ESI+) m/z=236.1 (M+H).
Quantity
910 mg
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reactant
Reaction Step One
Quantity
4192 μL
Type
reactant
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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